N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE
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Overview
Description
N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a cyclopropane carboxamide group. The presence of the 4-chlorophenyl and 5-methyl substituents enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Chlorophenyl Group: This step involves the use of 4-chlorobenzaldehyde in a condensation reaction with the thiazole intermediate.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group through a cyclopropanation reaction, typically using diazomethane or similar reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-{5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is unique due to its specific structural features, such as the combination of the thiazole ring and the cyclopropanecarboxamide group, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-8-12(9-4-6-11(15)7-5-9)16-14(19-8)17-13(18)10-2-3-10/h4-7,10H,2-3H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSGELRFDXNHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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